molecular formula C10H10N2O B13874370 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one

Katalognummer: B13874370
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: UEXMFICIYXYQPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

The synthesis of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable ketone under acidic or basic conditions. One common method includes the use of 3-pyridinecarboxaldehyde and ethyl acetate in the presence of a base such as sodium acetate. The reaction mixture is then subjected to reflux conditions, followed by purification steps such as distillation and crystallization to obtain the pure product .

Analyse Chemischer Reaktionen

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological target being studied .

Vergleich Mit ähnlichen Verbindungen

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C10H10N2O

Molekulargewicht

174.20 g/mol

IUPAC-Name

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one

InChI

InChI=1S/C10H10N2O/c1-2-10(13)8-5-12-9-6-11-4-3-7(8)9/h3-6,12H,2H2,1H3

InChI-Schlüssel

UEXMFICIYXYQPD-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CNC2=C1C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.